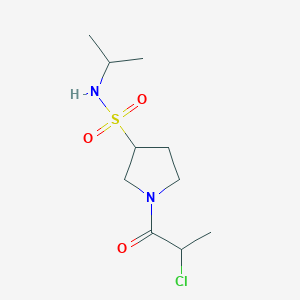![molecular formula C18H13N3O5S B2455577 N-[4-(2,3-dihidro-1,4-benzodioxin-6-il)-1,3-tiazol-2-il]-4-nitrobenzamida CAS No. 864860-93-5](/img/structure/B2455577.png)
N-[4-(2,3-dihidro-1,4-benzodioxin-6-il)-1,3-tiazol-2-il]-4-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is also known as Benzeneacetamide, N- (2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitro-4- [ (3-nitrobenzoyl)amino]- [ACD/Index Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamid [German] [ACD/IUPAC Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide [ACD/IUPAC Name] .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield an intermediate, which is then treated with different alkyl/aralkyl halides .Mecanismo De Acción
Target of Action
The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids to regulators of inflammation.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. On the other hand, inhibition of lipoxygenase disrupts the production of inflammatory mediators.
Biochemical Pathways
The action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide affects the cholinergic and arachidonic acid pathways . The cholinergic pathway is involved in the transmission of nerve impulses, and its modulation can affect neurological functions. The arachidonic acid pathway, on the other hand, is involved in the inflammatory response, and its disruption can lead to changes in inflammation and pain perception.
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can lead to a range of molecular and cellular effects. Increased acetylcholine levels can enhance nerve impulse transmission, while reduced production of inflammatory mediators can decrease inflammation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its high potency and selectivity towards specific disease targets. This compound has shown minimal toxicity and side effects, making it an ideal candidate for further preclinical and clinical studies. However, the limitations of this compound include its high cost and limited availability, which may hinder its widespread use in scientific research.
Direcciones Futuras
The potential applications of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide in various areas of scientific research are vast, and several future directions can be explored. One of the primary directions is the further optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, further studies are needed to elucidate the specific disease targets and mechanisms of action of this compound, which can aid in the development of more effective drug candidates. Finally, the development of novel drug delivery systems and formulations can enhance the therapeutic efficacy of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide and improve its clinical utility.
In conclusion, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a promising chemical compound with potential applications in various areas of scientific research. Its high potency and selectivity towards specific disease targets make it an ideal candidate for further preclinical and clinical studies. However, further research is needed to elucidate its specific disease targets and mechanisms of action and optimize its synthesis method to improve its yield and reduce its cost.
Métodos De Síntesis
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thioamide and nitrobenzoyl chloride. This reaction leads to the formation of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide as the final product.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Este compuesto ha demostrado un potencial significativo como agente antibacteriano. Se encontró que era el mejor agente antibacteriano contra B. subtilis, inhibiendo el 60,04% del crecimiento del biofilm bacteriano . También fue el segundo más activo contra E. coli .
Inhibición de biofilms
El compuesto se ha utilizado en estudios centrados en la inhibición de biofilms, particularmente los formados por Escherichia coli y Bacillus subtilis . Los biofilms son una preocupación importante en los entornos médicos e industriales debido a su resistencia a los agentes antimicrobianos y desinfectantes.
Actividad hemolítica
El compuesto ha sido estudiado por su actividad hemolítica. La hemólisis es la ruptura de los glóbulos rojos, y los compuestos que pueden controlar este proceso tienen aplicaciones potenciales en el tratamiento de enfermedades como la malaria .
Aplicaciones antifúngicas
Las sulfonamidas, un grupo de compuestos al que pertenece esta molécula, se utilizan ampliamente como agentes antifúngicos . Pueden inhibir el crecimiento de hongos, lo que las hace útiles en el tratamiento de infecciones fúngicas .
Aplicaciones antiinflamatorias
Las sulfonamidas también son conocidas por sus propiedades antiinflamatorias . Pueden reducir la inflamación, que es un factor clave en muchas enfermedades, incluidas la artritis y los trastornos autoinmunes .
Aplicaciones antiprotozoarias
Las sulfonamidas se han utilizado como agentes antiprotozoarios . Los protozoos son un grupo de organismos unicelulares, algunos de los cuales pueden causar enfermedades en los humanos. Las sulfonamidas pueden inhibir el crecimiento de estos organismos, lo que ayuda a tratar las infecciones protozoarias .
Aplicaciones antivirales
Las sulfonamidas se utilizan en medicamentos antivirales . Pueden inhibir la replicación de virus, lo que las hace útiles en el tratamiento de infecciones virales .
Aplicaciones antimigrañosas
Las sulfonamidas se utilizan en medicamentos antimigrañosos . Pueden ayudar a reducir la frecuencia y la gravedad de las migrañas, mejorando la calidad de vida de las personas con esta condición .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are largely due to its interactions with various biomolecules. The compound has been found to inhibit biofilm formation in Escherichia coli and Bacillus subtilis . This suggests that it may interact with enzymes and proteins involved in bacterial biofilm formation.
Cellular Effects
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have significant effects on cellular processes. It has been found to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are often resistant to antibiotics . This suggests that the compound may influence cell signaling pathways and gene expression related to biofilm formation.
Molecular Mechanism
Its ability to inhibit bacterial biofilm formation suggests that it may bind to and inhibit enzymes involved in this process .
Propiedades
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-17(11-1-4-13(5-2-11)21(23)24)20-18-19-14(10-27-18)12-3-6-15-16(9-12)26-8-7-25-15/h1-6,9-10H,7-8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXOJMPBPVREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2455494.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide](/img/structure/B2455497.png)

![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2455503.png)

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)
![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)


